molecular formula C14H14N2O3 B8332999 2-(4-Isopropyl-phenoxy)-5-nitropyridine

2-(4-Isopropyl-phenoxy)-5-nitropyridine

Cat. No.: B8332999
M. Wt: 258.27 g/mol
InChI Key: FGHNPNBPVJDUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropyl-phenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

5-nitro-2-(4-propan-2-ylphenoxy)pyridine

InChI

InChI=1S/C14H14N2O3/c1-10(2)11-3-6-13(7-4-11)19-14-8-5-12(9-15-14)16(17)18/h3-10H,1-2H3

InChI Key

FGHNPNBPVJDUTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following procedure A, 2-chloro-5-nitropyridine (303 mg, 1.91 mmol, 1.00 eq) and 4-iso-propylphenol (331 mg, 2.43 mmol, 1.27 eq) were dissolved in DMF (6.0 mL). Anhydrous K2CO3 (398 mg, 2.88 mmol, 1.51 eq) was added and the reaction mixture was stirred at room temperature for 24 h. After extraction with Et2O, the crude product was purified by flash column chromatography (SiO2; EtOAc/petrolether 1:100) to afford the title compound as pale yellow solid (490 mg, 1.90 mmol, 99% yield). Rf=0.40 (EtOAc/PE 1:20). HRMS (ESI) calcd. for C14H15N2O3+ [M+H]+ 259.1077. found: 259.1072. 1H NMR (400 MHz, CDCl3) δ 9.04 (d, J=3.4 Hz, 1H, aromatic H), 8.44 (dd, J=9.1, 2.8 Hz, 1H, aromatic H), 7.37-7.28 (m, 2H, aromatic H), 7.12-7.06 (m, 2H, aromatic H), 7.03-6.97 (m, 1H, aromatic H), 2.96 (hept, J=6.9 Hz, 1H, CH(CH3)2), 1.30 (d, J=7.0 Hz, 6H, CH(CH3)2). 13C NMR (101 MHz, CDCl3) δ 167.08, 150.67, 146.49, 145.02, 140.18, 134.81, 127.84, 121.11, 111.24, 33.62, 24.03.
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step Two
Name
Quantity
398 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
99%

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